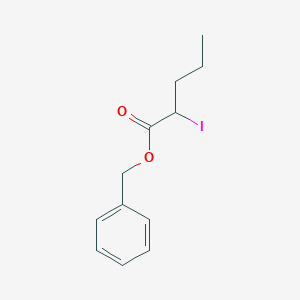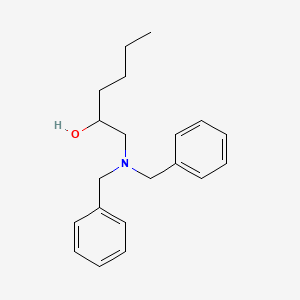
(2-Methyl-4-oxopentan-3-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-oxopentan-3-yl) benzoate is an organic compound with the molecular formula C12H14O3 It is a benzoate ester derivative, characterized by the presence of a benzoate group attached to a 2-methyl-4-oxopentan-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-oxopentan-3-yl) benzoate typically involves the esterification of benzoic acid with the corresponding alcohol, 2-Methyl-4-oxopentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Benzoic acid+2-Methyl-4-oxopentan-3-olH2SO4(2-Methyl-4-oxopentan-3-yl) benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-oxopentan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methyl-4-oxopentan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-4-oxopentan-3-yl) benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with similar chemical properties but different applications.
Ethyl benzoate: Another benzoate ester with a slightly different alkyl group.
Isopropyl benzoate: Similar structure but with an isopropyl group instead of the 2-Methyl-4-oxopentan-3-yl moiety.
Uniqueness
(2-Methyl-4-oxopentan-3-yl) benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoate group with a 2-Methyl-4-oxopentan-3-yl moiety makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(2-methyl-4-oxopentan-3-yl) benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)12(10(3)14)16-13(15)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
Clé InChI |
JHOCTYPUTPORIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)

![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
